10-Undecenoic Acid Vinyl Ester

説明

Significance within Renewable Monomer Research

The significance of 10-Undecenoic Acid Vinyl Ester lies in its origin from 10-undecenoic acid, a pyrolysis product of ricinoleic acid from castor oil, a non-edible and abundant vegetable oil. researchgate.net This positions it as a key platform chemical in the development of bio-based materials. Research has focused on sustainable synthesis routes for vinyl esters and ethers, moving away from traditional chemical methods that often require harsh conditions or multiple steps. rsc.orgresearchgate.net

A significant breakthrough has been the use of enzymatic catalysis, particularly with immobilized Candida antarctica lipase (B570770) B (CalB), for the direct synthesis of vinyl ether esters from carboxylic acids and hydroxyl vinyl ethers. nih.govresearchgate.net This method is highly efficient, achieving high conversion rates (over 90%) in short reaction times (less than 1 hour) under mild conditions (22–90 °C), and works in various solvents or even in bulk. rsc.orgnih.govresearchgate.net This enzymatic pathway is considered more sustainable as it minimizes side reactions and simplifies purification compared to conventional methods that use carboxylic acid derivatives like acid chlorides. rsc.orgresearchgate.net

Furthermore, 10-undecenoic acid and its derivatives are utilized in various polymerization techniques, including acyclic diene metathesis (ADMET), to produce polyesters. rsc.orgrsc.org These processes contribute to the expanding library of renewable monomers that can be used to create polymers with diverse functionalities and properties, directly competing with and offering sustainable alternatives to petrochemical-based monomers. scispace.com

Relevance in Sustainable Polymer Science and Engineering

This compound and similar fatty acid-based monomers are highly relevant to sustainable polymer science and engineering. Their incorporation into polymer chains can significantly modify the material's properties. For instance, the long, flexible aliphatic chain of the undecenoate acts as an internal plasticizer, which can lower the glass transition temperature (Tg) and increase the segmental mobility of copolymers. und.edu This is particularly useful in creating more flexible and less brittle materials.

In the context of thermosetting resins, such as vinyl esters used in composites, fatty acid-based monomers serve as reactive diluents to replace styrene (B11656). dtic.mil Styrene is a volatile organic compound (VOC) and a hazardous air pollutant (HAP), and its reduction is a major environmental and regulatory goal. dtic.mil By replacing a significant portion of styrene with monomers like those derived from fatty acids, it is possible to formulate high-performance resins with significantly lower VOC emissions, reduced shrinkage, and improved toughness. dtic.mil

The resulting polymers and copolymers find a wide range of applications. Poly(vinyl 10-undecenoate) and its copolymers have been explored for use in organogels for applications like art conservation, and in the creation of crosslinked networks with tailored thermal and mechanical properties. kpi.uaresearchgate.net The presence of the terminal double bond on the undecenoate side chain allows for post-polymerization modification or crosslinking, enabling the production of thermoset materials. kpi.ua

Table 2: Impact of Linear Vinyl Ester (LVE) Content on Copolymer Properties This table shows how varying the amount of a long-chain vinyl ester affects the glass transition temperature (Tg) and storage modulus (E') of copolymers.

| LVE Composition (weight %) | Glass Transition Temperature (Tg) | Storage Modulus (E') |

|---|---|---|

| Low | High | High |

| High | Low und.edu | Low und.edu |

Current Research Trajectories and Challenges for Vinyl Ester Monomers

While promising, the development and application of this compound and other bio-based vinyl esters face several challenges. A primary hurdle has been the synthesis of the monomers themselves. Conventional acid-catalyzed esterification is often incompatible with the vinyl group, leading to side reactions. rsc.org As mentioned, enzymatic synthesis has emerged as a robust solution, but its scalability and cost-effectiveness for industrial production remain areas of active research. nih.govresearchgate.net

Another challenge lies in controlling the polymerization process and the final properties of the polymers. The homopolymerization of some fatty acid vinyl esters can be difficult, and the resulting polymers may have low molecular weights or undesirable properties. researchgate.net Consequently, a major research trajectory is the copolymerization of these bio-based monomers with conventional monomers like styrene, methyl methacrylate, and acrylates. und.edu This allows for the fine-tuning of properties such as the glass transition temperature, rigidity, and thermomechanical behavior. und.edu

Current research is also exploring various polymerization techniques to enhance the utility of these monomers. Acyclic diene metathesis (ADMET) polymerization of dienes derived from 10-undecenoic acid has been successfully used to create high-molecular-weight polyesters. rsc.orgrsc.org Additionally, the modification of poly(vinyl alcohol) with 10-undecenoyl chloride produces a polymer with crosslinkable side chains, demonstrating another route to creating novel thermosetting materials from this renewable feedstock. kpi.ua Overcoming these challenges will be key to the widespread adoption of this compound as a staple in the production of sustainable polymers.

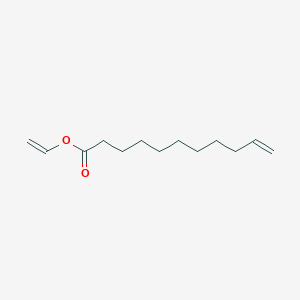

Structure

3D Structure

特性

IUPAC Name |

ethenyl undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGGPHJJSYXCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337744 | |

| Record name | 10-Undecenoic Acid Vinyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-57-0 | |

| Record name | 10-Undecenoic Acid Vinyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 Undecenoic Acid Vinyl Ester

Chemical Synthesis Routes

Chemical synthesis provides several pathways to 10-undecenoic acid vinyl ester, primarily through transvinylation reactions and derivatization from carboxylic acid precursors.

Transvinylation Reactions: Catalytic Approaches

Transvinylation is a prominent method for the synthesis of vinyl esters, involving the transfer of a vinyl group from a vinyl donor, most commonly vinyl acetate (B1210297), to a carboxylic acid. This equilibrium-driven reaction necessitates the use of catalysts to achieve viable reaction rates and yields. Transition metal catalysts, particularly those based on palladium and ruthenium, have been extensively studied for this purpose.

The general reaction involves heating 10-undecenoic acid with an excess of vinyl acetate in the presence of a catalyst. The volatile acetic acid by-product is often removed to shift the equilibrium towards the formation of the desired vinyl 10-undecenoate.

Catalytic Systems and Reaction Conditions for Transvinylation:

| Catalyst System | Vinyl Donor | Temperature (°C) | Key Observations |

| Palladium (II) acetate / 2,2'-bipyridyl | Vinyl acetate | Reflux | Effective for the transvinylation of various carboxylic acids. The bidentate nitrogen ligand stabilizes the palladium catalyst. |

| Ruthenium carbonyl complexes | Vinyl acetate | 145 | Active for the transvinylation of carboxylic acids under a carbon monoxide atmosphere. |

This table is generated based on data from sources discussing catalytic transvinylation of carboxylic acids.

Challenges associated with catalytic transvinylation include the cost of precious metal catalysts and the potential for side reactions. The choice of catalyst and reaction conditions is crucial to optimize the yield and purity of this compound.

Derivatization from Carboxylic Acid Precursors and their Esters

An alternative chemical approach involves the derivatization of 10-undecenoic acid. One such method is the "anhydride route," which is considered a more practical and less expensive alternative to metal-catalyzed transvinylation. In this process, the carboxylic acid is first converted to its corresponding anhydride (B1165640). The anhydride then reacts with an alcohol in the presence of a suitable catalyst to form the ester. While this method is generally used for the synthesis of various esters, its specific application to produce a vinyl ester would involve a vinylic alcohol precursor, which is often not stable.

A more direct derivatization involves the reaction of the carboxylic acid with acetylene. However, this method often requires harsh reaction conditions and specialized equipment, making it less common in laboratory settings.

Biocatalytic Synthesis Approaches

Biocatalytic methods, employing enzymes as catalysts, offer a green and highly selective alternative to traditional chemical synthesis. Lipases are particularly effective for esterification and transesterification reactions under mild conditions.

Overcoming Acid-Lability Challenges in Vinyl Ether Synthesis

The synthesis of vinyl esters, including this compound, presents a significant challenge due to the inherent acid-lability of the vinyl ether group. In conventional organic synthesis, acid catalysts are often employed for esterification and transesterification reactions. However, the presence of strong acids can lead to the hydrolysis or premature polymerization of the vinyl ether moiety, resulting in reduced yields and the formation of undesirable byproducts.

To circumvent these issues, enzymatic catalysis has emerged as a highly effective strategy. Lipases, in particular, have demonstrated remarkable efficiency and selectivity in synthesizing vinyl esters under mild conditions. The enzymatic approach avoids the use of harsh acidic conditions, thereby preserving the integrity of the acid-labile vinyl ether. The catalytic mechanism of lipases favors the esterification reaction kinetically, minimizing side reactions and leading to higher product purity. This method is particularly advantageous for the synthesis of functionalized monomers where sensitive groups must remain intact.

Green Chemistry Principles in Biocatalytic Pathways

The use of biocatalytic pathways, especially those involving lipases, for the synthesis of this compound aligns well with the principles of green chemistry. These enzymatic processes offer a more sustainable alternative to traditional chemical methods.

Key green chemistry principles embodied by biocatalytic synthesis include:

Use of Renewable Feedstocks: Enzymes are derived from renewable biological sources.

Catalysis: Enzymes are highly efficient and selective catalysts, often requiring lower catalyst loading compared to their chemical counterparts. This reduces waste and improves atom economy.

Benign Solvents and Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media or in solvent-free systems under mild temperature and pressure conditions. This minimizes the use of volatile and hazardous organic solvents.

Prevention of Derivatives: The high selectivity of enzymes often eliminates the need for protecting groups, simplifying the synthetic route and reducing the number of reaction steps and the associated waste generation.

Biodegradability: Enzymes are biodegradable and pose minimal environmental risk at the end of their lifecycle.

By adhering to these principles, the biocatalytic synthesis of this compound represents a significant step towards more environmentally friendly chemical manufacturing.

Emerging and Advanced Synthetic Techniques

Ultrasound-Assisted Esterification Processes

Ultrasound-assisted synthesis has gained prominence as a green and efficient method for various chemical transformations, including esterification. The application of ultrasonic irradiation to the synthesis of esters, including those of fatty acids, has been shown to significantly accelerate reaction rates and improve yields. The primary mechanism behind this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon generates localized hot spots with high temperatures and pressures, leading to intense micro-mixing and increased mass transfer between reactants.

In the context of synthesizing this compound, ultrasound can overcome mass transfer limitations, particularly in heterogeneous reaction mixtures. This leads to a more efficient interaction between the fatty acid and the vinyl source at the catalyst's active sites. The use of ultrasound can also reduce the need for high temperatures and catalyst concentrations, further contributing to the sustainability of the process.

| Fatty Acid | Alcohol/Vinyl Source | Catalyst | Reaction Time (Conventional) | Reaction Time (Ultrasound) | Yield (Conventional) | Yield (Ultrasound) |

|---|---|---|---|---|---|---|

| Undecylenic Acid | t-butanol | Not specified | 120 min | 15 min | High | High |

| Resveratrol | Vinyl Acetate | Lipase (B570770) (Novozym® 435) | - | 10.78 h | - | 95.2% |

| Palm Fatty Acid Distillate | Ethanol | H2SO4 | - | 120 min | - | High |

Novel Catalyst Systems for Enhanced Conversion and Selectivity

The development of novel catalyst systems is crucial for improving the efficiency and selectivity of the transvinylation reaction for producing this compound. Research has focused on transition metal catalysts, particularly those based on palladium and ruthenium.

Palladium catalysts, such as palladium(II) acetate, have been effectively used for the transvinylation of carboxylic acids with vinyl acetate. The catalytic activity of palladium acetate can be significantly enhanced by the addition of ligands, such as 2,2'-bipyridyl or 1,10-phenanthroline, and promoters like strong acids. These modifications can improve catalyst solubility and stability, leading to higher conversion rates. For instance, the addition of KOH or H2SO4 to a palladium(II) acetate catalyzed transvinylation of hydroxycinnamic acids increased the yield from 66% to 96% and 95%, respectively researchgate.net.

Ruthenium-based catalysts have also emerged as a powerful alternative for transvinylation reactions. These catalysts offer a novel technology for the commercial production of vinyl esters taylorfrancis.com. They have shown high efficiency and selectivity in the transvinylation of various carboxylic acids.

Ionic liquids are also being explored as catalysts or co-solvents in esterification and transesterification reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, can enhance reaction rates and facilitate catalyst recycling.

| Catalyst System | Reactants | Key Findings | Yield |

|---|---|---|---|

| Palladium(II) Acetate | Hydroxycinnamic Acids + Vinyl Acetate | Addition of KOH or H2SO4 as a promoter significantly increases yield. | Up to 96% |

| Diacetato (2,2'-bipyridyl) palladium(II) | Lauric Acid + Vinyl Acetate | Effective catalyst for transvinylation of fatty acids. | - |

| Ruthenium Catalysis | Carboxylic Acids + Vinyl Acetate | Novel technology for commercial production of vinyl esters. | - |

Polymerization and Copolymerization Behavior of 10 Undecenoic Acid Vinyl Ester

Homopolymerization Studies

Detailed, specific research on the homopolymerization kinetics and mechanisms of 10-undecenoic acid vinyl ester is not extensively available in the public literature. However, based on the known behavior of other vinyl ester monomers, the general principles of free radical and cationic polymerization can be applied to understand its potential pathways.

Free radical polymerization is a common method for polymerizing vinyl monomers. uomustansiriyah.edu.iqnih.gov The process is typically characterized by three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iq

Initiation: This step involves the creation of primary radicals from an initiator molecule, which can be achieved through methods like thermal decomposition, photolysis, or redox reactions. uomustansiriyah.edu.iq These primary radicals then react with a monomer molecule to start a growing polymer chain. uomustansiriyah.edu.iq

Propagation: The newly formed monomer radical adds to a large number of subsequent monomer molecules in a rapid chain reaction. uomustansiriyah.edu.iq

Termination: The growth of the polymer chain is halted through reactions like combination or disproportionation between two growing radical chains. uomustansiriyah.edu.iq

Cationic polymerization is another viable, albeit less common, pathway for vinyl esters. This method is particularly suitable for monomers with electron-rich double bonds, such as vinyl ethers. nih.gov The mechanism involves the formation of a carbocationic active center. nih.gov

Initiation: A cationic initiator, typically a Lewis acid or a protonic acid, transfers a charge to the monomer, creating a carbenium ion. nih.gov

Propagation: The polymer chain grows as new monomers are successively added to the carbocationic chain end. nih.gov

Termination and Chain Transfer: This process is highly sensitive to termination and chain transfer events, which can be problematic and often necessitate low temperatures and highly purified reagents to achieve a controlled polymerization. dtic.milnih.gov Chain transfer can occur to the counterion, monomer, polymer, or solvent. nih.gov

While specific studies on the cationic polymerization of this compound are not readily found, research on other vinyl ethers with long alkyl chains has shown that high molecular weight polymers with narrow molecular weight distributions can be achieved, suggesting the potential for controlled polymerization of this monomer under appropriate conditions. dtic.mil

Copolymerization with Structurally Diverse Comonomers

The ability of this compound to copolymerize with other monomers allows for the synthesis of polymers with tailored properties, combining the characteristics of the long aliphatic side chain with those of the comonomer.

The copolymerization of this compound with vinyl acetate (B1210297) has been demonstrated, resulting in the formation of poly(vinyl acetate)-co-poly(vinyl 10-undecenoate). researchgate.net This has been confirmed through infrared (IR) spectroscopy, which shows peaks corresponding to the long chain with its terminal unsaturation, alongside the acetate groups. researchgate.net Such copolymers are of interest for creating materials like organogels. researchgate.net

In the free radical copolymerization of two monomers, the resulting composition of the copolymer is determined by the monomer feed ratio and the monomer reactivity ratios (r1 and r2). stanford.edu Reactivity ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. stanford.edu While specific reactivity ratios for the this compound and vinyl acetate pair are not documented in the searched literature, studies on the copolymerization of methyl acrylate with various vinyl esters (including vinyl acetate and other long-chain vinyl esters) show that the reactivity ratios for the vinyl esters are very low, while those for methyl acrylate are high. tue.nl This suggests that in a similar system, a growing chain ending in vinyl acetate would have a much higher tendency to add another vinyl acetate molecule rather than a different vinyl ester.

The incorporation of polar functional monomers like this compound into non-polar polyolefin chains, such as polyethylene, is a significant area of research aimed at improving properties like adhesion, printability, and compatibility. mdpi.com This is typically achieved through coordination copolymerization using transition metal catalysts.

While direct studies on the copolymerization of ethylene (B1197577) with this compound are scarce, extensive research has been conducted on the copolymerization of ethylene with structurally similar polar monomers, particularly methyl 10-undecenoate and 10-undecen-1-ol. mdpi.com The findings from these studies provide valuable insights into the catalyst systems and conditions that would be applicable.

The primary challenge in copolymerizing olefins with polar vinyl monomers is the tendency of the polar functional group (like an ester) to deactivate the catalyst. mdpi.com Early transition-metal catalysts (e.g., Ziegler-Natta) often require the protection of the polar group to prevent catalyst poisoning. mdpi.com More recent research has focused on late transition-metal catalysts, which show greater tolerance to functional groups.

Several catalyst families have shown success in the copolymerization of ethylene with polar monomers like derivatives of 10-undecenoic acid:

Zirconium-based Catalysts: Certain zirconium catalysts, when activated with aluminoxanes, have demonstrated the ability to copolymerize ethylene with long-chain functional olefins like 10-undecen-1-ol. Pre-treatment of the polar monomer with an alkylaluminum compound like triisobutylaluminum (Al(iBu)₃) is often necessary to prevent catalyst deactivation. mdpi.com

Vanadium Complexes: Multidentate ligand vanadium complexes have also been explored. For instance, certain bis(salicylaldiminato) vanadium(III) complexes activated with Et₂AlCl can copolymerize ethylene with 1-hexene and 1-octene, indicating their potential for incorporating long-chain comonomers. mdpi.com

Nickel and Palladium Catalysts: Late transition metals like nickel and palladium are particularly promising due to their lower oxophilicity and higher tolerance for polar functional groups. Various ligand architectures, including α-diimines and phosphine-sulfonates, have been developed to facilitate these challenging copolymerizations.

The table below summarizes the performance of selected catalyst systems in the copolymerization of ethylene with polar monomers that are structurally related to this compound, illustrating the current capabilities in this field.

Table 1: Performance of Various Catalyst Systems in the Copolymerization of Ethylene with Functional Monomers

| Catalyst System | Comonomer | Activity (g/mol·h) | Comonomer Incorporation (mol%) | Polymer Molecular Weight (Mw, kDa) | Reference |

|---|---|---|---|---|---|

| Zirconium Complex / Al(iBu)₃ | 10-undecen-1-ol | Moderate | Up to 1.5 | - | mdpi.com |

| Vanadium Complex / Et₂AlCl | 1-octene | 3.5 x 10⁶ | 8.0 - 12.0 | 170 - 240 | mdpi.com |

Note: The data presented are for illustrative purposes to show catalyst capabilities with structurally similar monomers, as direct data for this compound was not found in the cited literature.

Metathesis Polymerization Approaches

Acyclic Diene Metathesis (ADMET) in Vinyl Ester Systems

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to form polymers from α,ω-dienes with the concurrent release of a small volatile molecule, typically ethylene. For a monomer to be suitable for ADMET polymerization, it must possess at least two terminal double bonds. This compound, in its monomeric form, contains a terminal double bond from the undecenoate chain and a vinyl group from the ester portion. While the vinyl group is generally less reactive in metathesis reactions compared to terminal alkenes, the primary limitation for the direct homopolymerization of this compound via ADMET is that it is a mono-functional monomer in this context, not a diene.

However, derivatives of 10-undecenoic acid are extensively used in ADMET to produce bio-based polyesters. A common strategy involves the synthesis of an α,ω-diene monomer by reacting 10-undecenoic acid with a diol or another unsaturated alcohol. For instance, the reaction of 10-undecenoic acid with 10-undecenol results in undec-10-en-1-yl undec-10-enoate, a suitable monomer for ADMET polymerization. mdpi.comresearchgate.net The polymerization of this monomer, catalyzed by ruthenium-based catalysts like the Grubbs second-generation catalyst, yields a high molecular weight unsaturated polyester (B1180765). mdpi.com

The polymerization of various bis(10-undecenoate) esters with diols such as isosorbide and 1,4-butanediol has been successfully demonstrated, leading to the formation of high-molecular-weight unsaturated polyesters. nih.govacs.orgresearchgate.net These polymerizations are typically conducted under bulk conditions or in solution at elevated temperatures to facilitate the removal of ethylene and drive the reaction toward polymer formation. mdpi.comresearchgate.net

Furthermore, the ADMET polymerization of monomers like 4-allyl-2-methoxyphenyl 10-undecenoate, derived from eugenol (B1671780) and 10-undecenoic acid, has been explored. nih.gov This highlights the versatility of the undecenoate moiety in constructing diene monomers for ADMET. The resulting polymers from these systems often exhibit unimodal molecular weight distributions. nih.gov

Below is a table summarizing representative data from the ADMET polymerization of a diene derived from 10-undecenoic acid.

| Monomer | Catalyst (mol%) | Temperature (°C) | Time (h) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| undec-10-en-1-yl undec-10-enoate | Grubbs II (0.5) | 80 | 24 | 22,000 | - |

| undec-10-en-1-yl undec-10-enoate | Grubbs II (1.0) | 80 | 24 | 26,500 | - |

| 4-allyl-2-methoxyphenyl 10-undecenoate | Grubbs II (1.0) | 50 | 12 | 12,700 | 1.85 |

Cyclopolymerization of Related Divinyl Ester Structures

Cyclopolymerization is a polymerization technique that involves a monomer containing two polymerizable double bonds, which undergo an alternating sequence of intramolecular (cyclization) and intermolecular propagation steps to form a polymer with cyclic repeating units in the main chain. For a derivative of this compound to undergo cyclopolymerization, a divinyl monomer would be required. An example of such a structure would be a molecule where two molecules of 10-undecenoic acid are linked to a divinyl-containing moiety, or where a dicarboxylic acid is esterified with two molecules of a vinyl alcohol derivative.

The degree of cyclization in these systems is influenced by the length of the chain separating the two vinyl groups, which affects the propensity to form a cyclic structure. It has been observed that monomers that can form even-membered rings tend to undergo cyclopolymerization more readily than those that form odd-membered rings. researchgate.net

In a hypothetical divinyl ester derived from a long-chain unsaturated dicarboxylic acid structurally related to 10-undecenoic acid, the two vinyl groups would be separated by a long, flexible aliphatic chain. The length and flexibility of this spacer would play a crucial role in the competition between the intramolecular cyclization step and intermolecular propagation. A longer chain might increase the conformational freedom, potentially favoring intermolecular reactions over cyclization, which could lead to cross-linking.

The table below presents data on the extent of cyclization for the polymerization of various divinyl esters of dibasic acids, which can serve as a model for predicting the behavior of related long-chain divinyl esters.

| Divinyl Ester Monomer (n in CH₂=CHOCO(CH₂)n-₂COOCH=CH₂) | Resulting Ring Size | Extent of Cyclization (%) |

|---|---|---|

| 2 (Divinyl Oxalate) | 5 | Low |

| 4 (Divinyl Succinate) | 7 | ~40 |

| 6 (Divinyl Adipate) | 9 | ~60 |

| 10 (Divinyl Sebacate) | 13 | ~65 |

Structural and Morphological Characterization of Polymeric Materials

Spectroscopic Elucidation of Polymer Structure (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are fundamental in confirming the chemical structure of monomers and the resulting polymers. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of the polymer. In the ¹H NMR spectrum of poly(vinyl 10-undecenoate), characteristic signals corresponding to the protons of the vinyl group and the undecenoate chain would be observed. The disappearance or shifting of the vinyl proton signals from the monomer spectrum is a clear indication of successful polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups present in the polymer. For copolymers of vinyl acetate (B1210297) and vinyl 10-undecenoate, FTIR spectra show characteristic peaks corresponding to the long aliphatic chain with its terminal unsaturation. researchgate.net The presence of a strong carbonyl (C=O) stretching band from the ester group is a key feature. In modified poly(vinyl alcohol) with 10-undecenoate groups, the absence of hydroxyl signals can confirm a high degree of esterification. researchgate.netkpi.ua

Key FTIR absorption bands for polymers containing 10-undecenoate units are typically observed for C-H stretching of the aliphatic chain, C=O stretching of the ester, and C=C stretching of the terminal vinyl group on the side chain. researchgate.netkpi.ua

Molecular Weight Distribution Analysis and Dispersity Determination

The molecular weight and its distribution are critical parameters that influence the mechanical and physical properties of polymers. Gel Permeation Chromatography (GPC) is the standard technique used for this analysis.

For polymers derived from poly(vinyl alcohol) (PVA) esterified with 10-undecenoyl chloride, weight average molecular weights (Mw) have been determined. kpi.ua In a study on a related polymer, poly(3-hydroxy-10-undecenoate) (PHU), GPC analysis was used to determine the molecular weight and polydispersity index (PDI). For instance, a hydroxylated PHU was found to have a molecular weight of 10,000 and a PDI of 1.23, compared to the original PHU which had a molecular weight of 32,000 and a PDI of 2.42. researchgate.net This demonstrates that chemical modifications can significantly alter the molecular weight characteristics of the polymer.

The dispersity (or polydispersity index, PDI) of a polymer describes the breadth of the molecular weight distribution. A lower PDI value (closer to 1.0) indicates a more uniform chain length, which is often desirable for predictable material properties. Techniques like Reversible Addition/Fragmentation Chain Transfer (RAFT) polymerization can be employed to control and modulate the dispersity of vinyl-based polymers. rsc.org

Table 1: Example of Molecular Weight Data for a Related Undecenoate-Based Polymer This table is based on data for poly(3-hydroxy-10-undecenoate) and serves as an illustrative example.

| Polymer Sample | Molecular Weight (Mw) | Polydispersity Index (PDI) |

|---|---|---|

| Original PHU | 32,000 | 2.42 |

| Hydroxylated PHU | 10,000 | 1.23 |

Thermal Transition Studies and Phase Behavior of Polymerized Products

The thermal properties of polymers, such as the glass transition temperature (Tg) and decomposition temperature, dictate their processing conditions and service temperature limits. These properties are typically investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Studies on materials derived from undecylenic acid have shown that the thermal properties are influenced by the polymer's composition and structure. For example, certain polymer networks have exhibited glass transition temperatures (Tg) ranging from 20 to 44°C. researchgate.net The thermal stability is also significant, with thermal degradation temperatures recorded between 382°C and 453°C, depending on the specific network structure (e.g., epoxy-based vs. methacrylic-based). researchgate.net

Organogels synthesized from poly(vinyl acetate)-co-poly(vinyl 10-undecenoate) have been shown to be thermally stable up to approximately 200°C and exhibit a two-stage degradation profile in TGA. researchgate.net The phase behavior of these materials, such as their ability to form homogenous systems, can be observed through the characteristics of their glass transitions in DSC scans. Sharp and narrow glass transitions suggest a homogeneous amorphous system. nih.gov

Table 2: Thermal Properties of Undecylenic Acid-Derived Polymer Networks

| Polymer Network Type | Glass Transition Temp. (Tg) | Decomposition Temp. |

|---|---|---|

| Epoxy-based | 20 - 44°C | 400 - 453°C |

| Methacrylic-based | 20 - 44°C | 382°C |

Investigation of Polymer Network Formation and Crosslinking Density

The terminal vinyl groups on the 10-undecenoate side chains provide reactive sites for crosslinking, enabling the formation of three-dimensional polymer networks. The extent of this crosslinking significantly affects the material's mechanical properties, swelling behavior, and thermal stability.

In PVA modified with 10-undecenoate groups, the degree of esterification directly influences the number of available reactive sites and, consequently, the crosslinking density. kpi.ua The crosslinking of these pendant double bonds can be initiated thermally, often with the aid of a radical initiator like dicumyl peroxide to prevent degradation that can occur at higher temperatures. kpi.ua A high degree of modification can lead to a high crosslinking degree, which may result in reduced mobility of the polymer chains during the curing process. kpi.ua

The formation of a network is often quantified by the gel fraction, which is the insoluble portion of the polymer after crosslinking. For materials derived from undecylenic acid, gel fractions have been reported to vary from 58% to 91%, depending on the initial composition of the precursors and the curing conditions. researchgate.net The crosslinking density, which is related to the molecular weight between crosslinks, can be evaluated through swelling studies and mechanical testing. researchgate.net An increased crosslink density generally enhances mechanical strength but can reduce properties like water uptake. rsc.org

Analysis of Surface Properties and Functionalization

The surface properties of a polymer, such as wettability and the presence of functional groups, are critical for applications involving interfaces, such as coatings, adhesives, and biomaterials. These properties can be tailored through surface functionalization.

The pendant vinyl groups of poly(10-undecenoic acid vinyl ester) serve as handles for post-polymerization modification. For example, these groups can undergo reactions like hydroxylation. In a similar polymer, poly(3-hydroxy-10-undecenoate), the pendant vinyl groups were quantitatively hydroxylated. researchgate.net This functionalization drastically changed the polymer's properties, leading to increased hydrophilicity and even solubility in water, whereas the original polymer was not water-soluble. researchgate.net

Such chemical modifications allow for the tuning of surface energy and wettability. Altering the surface from hydrophobic to hydrophilic can dramatically influence its interaction with other materials and biological systems, for instance, by improving cell adhesion. nih.gov Functionalization can also be achieved by incorporating nanoparticles or other molecules onto the polymer surface to impart specific properties, such as antimicrobial activity. dovepress.comnih.gov

Advanced Applications and Functional Materials Derived from 10 Undecenoic Acid Vinyl Ester

Formulation of UV-Curable Resins for Coatings and Adhesives

10-Undecenoic acid vinyl ester serves as a valuable reactive diluent and monomer in the formulation of ultraviolet (UV)-curable resins for high-performance coatings and adhesives. myskinrecipes.com The incorporation of this bio-based monomer can significantly enhance the flexibility and durability of the cured polymer network. myskinrecipes.com In UV curing, a liquid formulation containing monomers, oligomers, and a photoinitiator is rapidly converted into a solid polymer upon exposure to UV radiation. The vinyl group of this compound readily participates in this free-radical polymerization process. polymerinnovationblog.com

The long aliphatic chain of the undecenoate moiety acts as an internal plasticizer, imparting flexibility to the otherwise rigid crosslinked network. This is particularly advantageous in applications requiring coatings and adhesives that can withstand bending and impact without cracking. Furthermore, the hydrophobic nature of the alkyl chain can improve the water resistance of the cured material. myskinrecipes.com

While specific formulation data for this compound in UV-curable systems is not extensively published in publicly available literature, its properties suggest its utility in formulations where flexibility, adhesion to non-polar substrates, and a bio-based content are desired. The general composition of such a UV-curable formulation is presented in Table 1.

Table 1: General Composition of a UV-Curable Formulation Incorporating a Vinyl Ester

| Component | Function | Typical Weight Percentage (%) |

|---|---|---|

| Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate) | Provides the primary backbone and core properties of the cured material. | 30 - 70 |

| This compound (as reactive diluent) | Reduces viscosity for application, enhances flexibility, and contributes to the polymer network. | 10 - 40 |

| Monofunctional/Multifunctional Acrylate Monomers | Adjusts crosslink density, hardness, and cure speed. | 10 - 50 |

| Photoinitiator | Absorbs UV light and initiates the polymerization reaction. | 1 - 5 |

Development of Crosslinked Polymer Networks with Tunable Architectures

The dual functionality of this compound, comprising a polymerizable vinyl group and a modifiable ester group, allows for the development of crosslinked polymer networks with tunable architectures. The initial polymerization of the vinyl group leads to the formation of linear or branched polymers, poly(this compound). The pendant undecenoate side chains can then be subjected to a variety of post-polymerization modification reactions to introduce crosslinks and other functionalities.

The degree of crosslinking, which dictates the mechanical and thermal properties of the network, can be controlled by several factors:

Copolymerization: Copolymerizing this compound with multifunctional crosslinking agents allows for direct control over the crosslink density during the initial polymerization step.

Post-polymerization Crosslinking: The ester groups on the polymer backbone can be hydrolyzed to carboxylic acid groups, which can then be crosslinked through reactions with diols, diamines, or metal ions. Alternatively, the terminal double bond of the undecenoate side chain, if unreacted during the initial vinyl polymerization, can be targeted for crosslinking via thiol-ene click chemistry or metathesis reactions.

This ability to tailor the network architecture allows for the creation of materials with a wide range of properties, from soft and flexible elastomers to rigid and tough thermosets. The properties of such networks are directly related to their crosslink density, as illustrated in Table 2, which shows a conceptual representation of how network properties can be tuned.

Table 2: Conceptual Relationship Between Crosslinking and Polymer Network Properties

| Crosslink Density | Glass Transition Temperature (Tg) | Tensile Modulus | Swelling in Solvent |

|---|---|---|---|

| Low | Low | Low | High |

| Medium | Intermediate | Intermediate | Medium |

Synthesis of Bio-based Polyesters and Copolyesters

10-Undecenoic acid, the precursor to its vinyl ester, is a well-established bio-based building block for the synthesis of polyesters. tesisenred.net While direct transesterification of the vinyl ester into a polyester (B1180765) backbone is less common, copolymers can be readily synthesized by reacting poly(this compound) or its derivatives.

Incorporation into Thermoplastic and Thermosetting Polyester Systems

Polymers of this compound can be incorporated into both thermoplastic and thermosetting polyester systems. For thermoplastic applications, the long aliphatic side chains of poly(this compound) can disrupt the crystallinity of a host polyester matrix, leading to materials with elastomeric properties.

In thermosetting systems, the pendant functional groups on the poly(vinyl undecenoate) backbone can be utilized for crosslinking with polyester resins. For example, after hydrolysis of the ester groups to carboxylic acids, these can react with hydroxyl-terminated polyester prepolymers to form a crosslinked network. This approach allows for the creation of bio-based thermosets with tailored properties. Research on polyesters derived from 10-undecenoic acid has shown the ability to create materials with a range of thermal and mechanical properties, as summarized in Table 3. researchgate.net

Table 3: Properties of Polyesters Derived from 10-Undecenoic Acid and Eugenol (B1671780)

| Polyester Type | Glass Transition Temperature (Tg) (°C) | Young's Modulus (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Aromatic-Aliphatic Copolyester | -34.13 to 6.97 | 11.6 to 44.2 | 33.6 to 106.7 |

| Fully Aliphatic Polyester | Not distinctly observed | - | - |

Data adapted from research on polyesters synthesized from monomers derived from eugenol and 10-undecenoic acid. researchgate.net

Derivatization for Enhanced Functionality

The pendant ester groups along the backbone of poly(this compound) provide reactive handles for a wide range of derivatization reactions to enhance functionality. The terminal double bond of the undecenoate side chain also offers a site for chemical modification. researchgate.net

Hydrolysis: Treatment with a base or acid can hydrolyze the ester groups to carboxylic acids. These acid groups can then be used to introduce ionic functionality, improve adhesion to polar substrates, or serve as sites for further reactions.

Transesterification: Reaction with different alcohols in the presence of a catalyst can replace the vinyl group with other functional moieties, allowing for the introduction of hydroxyl, amino, or other reactive groups.

Thiol-Ene Click Chemistry: The terminal double bond of the undecenoate side chain can react efficiently with thiols under UV irradiation or with a radical initiator. This "click" reaction is highly efficient and can be used to attach a wide variety of molecules, including fluorescent dyes, crosslinking agents, and bioactive compounds. tesisenred.net

Epoxidation: The terminal double bond can be converted to an epoxide group, which is a versatile intermediate for further reactions, such as ring-opening with nucleophiles to introduce a range of functionalities.

Application in Polymer Composites and Mold Manufacturing (General Vinyl Ester Context)

In the broader context of vinyl ester resins, these thermosetting polymers are widely used in the manufacturing of high-performance polymer composites and molds. mdpi.com Vinyl esters offer a balance of properties between polyesters and epoxy resins, providing excellent corrosion resistance, good mechanical strength, and toughness. mdpi.com They are commonly used in applications such as chemical storage tanks, pipes, and in the marine and transportation industries.

While specific applications of this compound in this area are not well-documented in publicly available literature, its properties as a reactive diluent suggest its potential to be used to modify the properties of standard vinyl ester resins. The introduction of its long, flexible aliphatic chain could potentially improve the toughness and impact resistance of the resulting composite material. In mold manufacturing, the low shrinkage and good dimensional stability of vinyl ester resins are advantageous, and the incorporation of a bio-based monomer like this compound could contribute to the development of more sustainable tooling materials.

Bioconjugation Strategies and Biomolecule Integration

The functional groups present in this compound and its corresponding polymer offer potential for bioconjugation and the integration of biomolecules. The terminal double bond and the ester functionality can be leveraged for the covalent attachment of peptides, proteins, and other bioactive molecules.

Thiol-Ene Michael Addition: The terminal double bond of the undecenoate side chain can react with thiol groups present in cysteine residues of peptides and proteins via a Michael addition reaction. This is a common and efficient strategy for bioconjugation.

Amine-Reactive Chemistry: The ester group of the vinyl ester can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated (e.g., using carbodiimide (B86325) chemistry) to react with primary amine groups present in lysine (B10760008) residues of proteins or on N-termini, forming stable amide bonds.

Surface Functionalization: Surfaces coated with polymers derived from this compound can be functionalized to create platforms for biomolecule immobilization. For example, a surface with pendant carboxylic acid groups (after hydrolysis) can be used to covalently attach proteins for applications in biosensors or biocompatible materials.

Sustainable Chemistry and Bio Based Perspectives

Renewable Feedstock Sourcing from Castor Oil and Derivatives

The journey to produce 10-Undecenoic Acid Vinyl Ester begins with a non-edible, renewable feedstock: castor oil. Castor oil is extracted from the seeds of the Ricinus communis plant, which can be cultivated in tropical and subtropical regions. A key advantage of castor oil is that it is a non-food crop, minimizing competition with food production.

The primary component of castor oil, making up 80-90% of its weight, is ricinoleic acid. scispace.com This hydroxy unsaturated fatty acid is the direct precursor to 10-undecenoic acid (also known as undecylenic acid). The conversion is typically achieved through a high-temperature pyrolysis (thermal cracking) process. scispace.comcastoroil.inache-pub.org.rs In this reaction, ricinoleic acid is heated under reduced pressure, causing it to cleave into 10-undecenoic acid and heptaldehyde. sciencemadness.orgmdpi.com While castor oil can be pyrolyzed directly, processing it into its fatty acid or ester form first is often preferred to avoid the formation of undesirable byproducts like acrolein from the glycerol (B35011) portion. scispace.com

Once 10-undecenoic acid is obtained, it can be converted into its vinyl ester. This can be accomplished through various chemical pathways, including transesterification reactions involving a vinyl source. tesisenred.net Green chemistry principles are increasingly being applied to this synthesis step to enhance its sustainability. mdpi.com

Table 1: Pyrolysis Conditions for 10-Undecenoic Acid Production

| Starting Material | Temperature (°C) | Pressure | Yield of 10-Undecenoic Acid (%) | Reference |

|---|---|---|---|---|

| Castor Oil | 400-700 | Reduced | 17.6 - 36.0 | sciencemadness.org |

| Ricinoleic Acid | 530 | Atmospheric | 17.8 | ache-pub.org.rs |

| Methyl Esters of Castor Oil | Process variables investigated to find optimum values | scispace.com |

Environmental Impact Assessment of Synthesis and Polymerization Pathways

A crucial aspect of sustainable chemistry is the evaluation of a product's environmental footprint through its entire life cycle. A Life Cycle Assessment (LCA) is a standardized methodology used to quantify environmental impacts from "cradle-to-gate" (raw material extraction to factory exit) or "cradle-to-grave" (including use and disposal). elsevierpure.comamericanchemistry.com

For bio-based polymers, LCAs often show advantages over their petroleum-based counterparts, particularly in terms of reduced greenhouse gas emissions and fossil fuel consumption. scribd.commdpi.com However, they can also present trade-offs, such as increased land use and potential for eutrophication from agricultural feedstocks. elsevierpure.comfao.org

Table 2: Comparative Environmental Impact Indicators (General)

| Polymer Type | Impact Category | General Finding Compared to Petrochemical Counterparts | Reference |

|---|---|---|---|

| Bio-based Polymers (general) | Energy Consumption | 25-80% less energy required | scribd.com |

| Bio-based Polymers (general) | Greenhouse Gas Emissions | 20-80% lower emissions | scribd.com |

| Vinyl Ester Resins | Global Warming Potential (GWP) | Recent data shows a 2-8% improvement | scottbader.comcomposites-united.com |

| rPET-based Resins | Global Warming Potential (GWP) | 16% lower than the average of other polyester (B1180765) resins | scottbader.com |

Considerations for Bio-degradability and Circular Economy

The end-of-life fate of a polymer is a critical component of its sustainability profile. Polymers derived from this compound are a subject of interest for their potential biodegradability. tesisenred.net The ester linkages within the polymer backbone are susceptible to hydrolysis, which can be a key step in the degradation process. researchgate.net

However, the biodegradability of vinyl-based polymers can be complex. For example, Poly(vinyl alcohol) (PVOH), which has a similar carbon-carbon backbone, is recognized as biodegradable, but the rate can be slow and dependent on specific microbial acclimatization. aise.euresearchgate.netpackagedsustainable.com The actual biodegradability of a polymer depends on many factors, including its chemical structure, crystallinity, and the environmental conditions. nih.gov While some studies indicate that PVOH may not fully degrade in typical wastewater treatment plants, others confirm its biodegradability under the right conditions. aise.eupackagedsustainable.comresearchgate.net

Beyond biodegradability, the principles of a circular economy are paramount. A circular economy is a model that aims to eliminate waste and keep materials in use for as long as possible through strategies like reduction, reuse, and recycling. researchgate.netjcchems.comresearchgate.net For specialty polymers, this involves designing materials for end-of-life recyclability and utilizing renewable feedstocks. futuremarketinsights.com The transition to a circular economy for plastics requires re-evaluating product design, promoting recycling technologies, and developing policies that support these systems. mdpi.com Bio-based polymers can play a significant role in this transition by offering renewable alternatives to fossil-based materials. jcchems.com

Design Principles for Sustainable Polymer Materials

The development of sustainable polymer materials, including those from this compound, is guided by a set of core principles that aim to minimize environmental impact throughout the product lifecycle.

Key design principles include:

Use of Renewable Feedstocks : Prioritizing materials derived from renewable sources like biomass helps to reduce reliance on finite fossil fuels and can lower the carbon footprint of the final product. pbctoday.co.ukitaliancambodianarts.orgtunley-environmental.com

Green Chemistry in Synthesis : Implementing the principles of green chemistry during monomer and polymer synthesis can reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Designing for Degradation : Where appropriate, designing polymers that can biodegrade into harmless substances at the end of their life can help mitigate plastic pollution. metropolismag.com This involves incorporating chemical motifs, like ester linkages, that are susceptible to enzymatic or hydrolytic cleavage. researchgate.net

Lifecycle Thinking : Adopting a holistic view of the material's entire lifecycle, from raw material extraction to final disposal or recycling, is essential. elsevierpure.com This allows for the identification of environmental hotspots and opportunities for improvement.

Performance and Durability : Sustainable materials must meet the performance requirements of their intended application. Enhancing the durability and lifespan of polymer products is a key strategy for reducing waste and resource consumption. pcimag.commdpi.com

Circular Economy Integration : Designing polymers and products with their end-of-life in mind is crucial for enabling a circular economy. This includes designing for recyclability, either through mechanical or chemical processes, to transform waste back into a valuable resource. mdpi.com

By adhering to these principles, researchers and manufacturers can develop the next generation of bio-based polymers that offer both high performance and a significantly improved environmental profile.

Mechanistic and Kinetic Investigations

Kinetic Studies of Esterification and Polymerization Reactions

Esterification: The synthesis of 10-undecenoic acid vinyl ester is most commonly achieved through a transvinylation reaction, where 10-undecenoic acid reacts with a vinyl donor, typically vinyl acetate (B1210297). This process is known to be a reversible reaction where the equilibrium constant is often close to one. researchgate.net Kinetic studies of similar transvinylation reactions for other carboxylic acids have been performed, though specific rate constants and activation energies for 10-undecenoic acid are not widely reported. The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. iupr.ru For instance, in the synthesis of vinyl ester resins from epoxy resin and methacrylic acid, the reaction was found to follow first-order kinetics, with activation energies in the range of 82.61 kJ/mol when catalyzed by triethylamine. researchgate.net While this system is different from transvinylation, it illustrates the kinetic dependencies typical of esterification reactions. The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy by observing the disappearance of the carboxylic acid's ν(C=O) band and the appearance of the vinyl ester's ν(C=C) band. google.com

Polymerization: The polymerization of this compound, like other vinyl monomers, typically proceeds via a free-radical chain-growth mechanism. uomustansiriyah.edu.iq This process consists of three fundamental steps: initiation, propagation, and termination. uvebtech.comstanford.edu

Initiation: Free radicals are generated from an initiator molecule (e.g., AIBN, benzoyl peroxide) through thermal or photochemical decomposition. These primary radicals then add to the vinyl group of a monomer molecule to start a polymer chain. uomustansiriyah.edu.iqrsc.org

Propagation: The newly formed monomer radical rapidly adds to successive monomer molecules, growing the polymer chain. The rate of propagation is proportional to both the monomer concentration and the concentration of growing chain radicals. uvebtech.com

Termination: The growth of a polymer chain is stopped when two growing chain radicals react with each other, either by combination (coupling) or disproportionation. stanford.edu

Rp = kp * [M] * ( (f * kd * [I]) / kt )1/2

This equation shows that the polymerization rate is directly proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com Kinetic data for the polymerization of various vinyl esters have been determined, although specific parameters for this compound are sparse. The table below presents typical kinetic parameters for the polymerization of a related vinyl ester, vinyl acetate, to provide context.

| Kinetic Parameter | Value for Vinyl Acetate Polymerization | Unit |

|---|---|---|

| Propagation Rate Constant (kp) at 60°C | 2300 | L·mol-1·s-1 |

| Termination Rate Constant (kt) at 60°C | 2.9 x 107 | L·mol-1·s-1 |

| Activation Energy for Propagation (Ep) | 20.9 | kJ·mol-1 |

| Activation Energy for Termination (Et) | 5.4 | kJ·mol-1 |

Note: Data presented is for vinyl acetate and serves as an illustrative example for a typical vinyl ester.

Catalytic Mechanisms in Monomer and Polymer Synthesis

Monomer Synthesis: The synthesis of this compound via transvinylation is a catalyzed process. Historically, mercury(II) salts were used, but due to their high toxicity, palladium- and ruthenium-based catalysts are now preferred. researchgate.netgoogleapis.com

Palladium Catalysis: Palladium(II) acetate, often complexed with ligands like pyridine (B92270) or 1,10-phenanthroline, is an effective catalyst. researchgate.nettaylorfrancis.com The mechanism is believed to involve the coordination of the palladium center to the vinyl acetate monomer. This is followed by a nucleophilic attack from the carboxylic acid (10-undecenoic acid) to form a new vinyl ester. researchgate.net A significant challenge with palladium catalysts is their tendency to be reduced to inactive metallic palladium(0), which can lead to a rapid loss of catalytic activity. researchgate.net The addition of strong acid promoters, such as p-toluenesulfonic acid, can significantly improve the activity of the palladium catalyst system. google.com

Ruthenium Catalysis: Ruthenium complexes have emerged as highly efficient and robust catalysts for transvinylation. googleapis.comtaylorfrancis.com Complexes such as those based on ruthenium(II) are particularly effective and can offer high catalytic activity at elevated temperatures, which facilitates the removal of the reaction byproduct (acetic acid). googleapis.com The exact mechanism can vary depending on the specific ruthenium precursor, but it generally involves the formation of a ruthenium-vinylidene or a related intermediate that facilitates the vinyl group transfer. researchgate.net Ruthenium catalysts have shown promise in allowing for selective transvinylation reactions. googleapis.comgoogle.com

Polymer Synthesis: The free-radical polymerization of this compound is initiated by catalysts that generate free radicals.

Thermal Initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide are common thermal initiators. When heated, these molecules undergo homolytic cleavage of a weak covalent bond to form two free radicals. rsc.org For example, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. These radicals then initiate the polymerization by adding to the double bond of the vinyl ester monomer. rsc.org

Photoinitiators: Polymerization can also be initiated by UV radiation in the presence of a photoinitiator. These molecules absorb light and are promoted to an excited state, from which they can decompose into radicals and initiate polymerization. rsc.org

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used for vinyl esters. This method employs a RAFT agent (e.g., a dithiocarbamate) to mediate the polymerization. The mechanism involves a rapid equilibrium between active, propagating polymer chains and dormant chains, which allows for control over molecular weight and results in polymers with a narrow molecular weight distribution. rsc.org

Understanding Reaction Pathways and Selectivity

Reaction Pathways: In the synthesis and polymerization of this compound, several reaction pathways can occur, some of which are undesirable side reactions.

Monomer Synthesis: During transvinylation, the reaction is reversible, leading to an equilibrium mixture of reactants and products. researchgate.net To drive the reaction toward the desired product, the acetic acid byproduct is often removed as it is formed. Catalyst deactivation, particularly the reduction of Pd(II) to Pd(0), is a critical competing pathway that can halt the reaction. researchgate.net

Polymerization: The primary pathway in free-radical polymerization is the head-to-tail addition of monomer units. However, side reactions can occur. Chain transfer is a significant pathway for vinyl esters, where the growing radical abstracts an atom (typically hydrogen) from a monomer, polymer chain, or solvent molecule. This terminates the growing chain but creates a new radical that can initiate a new chain. uomustansiriyah.edu.iqrsc.org This process can lead to branching, particularly through transfer to the polymer backbone, and can limit the final molecular weight of the polymer.

Selectivity: Selectivity is a crucial aspect, especially for a bifunctional monomer like this compound, which contains both a polymerizable vinyl group and a terminal alkene group on the fatty acid chain.

Chemoselectivity: In polymerization, the goal is often to selectively polymerize the highly reactive vinyl ester group while leaving the terminal C=C bond of the undecenoate chain unreacted. This preserves the terminal double bond for potential post-polymerization modification, such as cross-linking or grafting. mdpi.com The higher reactivity of the vinyl ester double bond, which is activated by the adjacent ester oxygen, compared to the unactivated terminal alkene generally favors this selective pathway under standard free-radical conditions.

Stereoselectivity: The propagation step can also exhibit stereoselectivity, leading to different polymer tacticities (isotactic, syndiotactic, or atactic). For standard free-radical polymerization of vinyl esters, the resulting polymer is typically atactic, with a random arrangement of stereocenters. However, specialized catalytic systems, such as coordination polymerization or polymerization within confined spaces like metal-organic frameworks, can be used to achieve stereocontrol and produce highly isotactic poly(vinyl esters). rsc.orgresearchgate.netnsf.gov This control over stereochemistry can significantly impact the physical properties of the resulting polymer.

Future Research Directions and Emerging Trends

Exploration of Novel Polymer Architectures

The linear alkyl chain and terminal double bond of 10-undecenoic acid vinyl ester offer significant opportunities for creating complex and functional polymer architectures beyond simple linear chains.

Dendritic and Hyperbranched Polymers: The principles of self-condensing vinyl polymerization (SCVP) could be adapted for this compound to produce dendritic or hyperbranched polymers. nih.govkaust.edu.sa This would involve modifying the monomer to contain an initiating site, allowing for a one-pot synthesis of highly branched structures. Such polymers are known for their unique rheological properties, high solubility, and multiplicity of end-groups available for further functionalization. rsc.orgresearchgate.netresearchgate.net

Graft Copolymers: The pendant undecenoate chain in poly(this compound) serves as a scaffold for grafting side chains. Techniques like "grafting-from" or "grafting-to" could be employed. mdpi.comnih.gov For instance, the terminal double bond of the undecenoate group could be functionalized to initiate the growth of other polymer chains, leading to graft copolymers with tunable properties. This approach has been explored with undecylenic acid itself, suggesting its feasibility for the vinyl ester derivative. researchgate.net

Stimuli-Responsive Polymers: By copolymerizing this compound with stimuli-responsive monomers, novel materials that respond to external triggers like pH or temperature could be developed. nih.govnih.govmdpi.com The long hydrophobic undecenoate chain could influence the phase transition behavior of the resulting copolymers in aqueous solutions, making them suitable for applications in drug delivery and smart hydrogels.

Advanced Functionalization Strategies

The terminal double bond in the side chain of poly(this compound) is a prime site for post-polymerization modification, allowing for the introduction of a wide range of functional groups.

Click Chemistry: Thiol-ene click chemistry presents a highly efficient and orthogonal route to functionalize the pendant alkene groups. sigmaaldrich.commdpi.com This reaction proceeds under mild conditions with high yields, enabling the attachment of various molecules, including biomolecules, fluorescent dyes, or crosslinking agents. ugent.bersc.org This strategy would allow for the precise tuning of the polymer's properties for specific applications.

Biodegradable Polymers: The ester linkage in this compound introduces a potentially biodegradable element into the polymer backbone. Research into the enzymatic and hydrolytic degradation of polyesters derived from 10-undecenoic acid suggests that polymers of its vinyl ester could also exhibit biodegradability. tesisenred.net This opens avenues for its use in biomedical applications and environmentally friendly plastics. scispace.comrevistapielarieincaltaminte.roresearchgate.net

Self-Healing Polymers: The long, flexible undecenoate side chains could be functionalized with moieties capable of reversible bonding, leading to the development of self-healing materials. mdpi.comumich.eduillinois.edu For instance, the introduction of groups that can form hydrogen bonds or undergo reversible covalent reactions upon damage could impart self-repairing properties to the polymer network. illinois.eduresearchgate.net

Computational Modeling and Simulation of Synthesis and Polymerization

Computational tools are becoming increasingly vital in predicting and understanding polymer behavior, potentially accelerating the development of materials based on this compound.

Polymerization Kinetics: Mathematical models and simulations can be employed to predict the polymerization kinetics of this compound under various conditions. tesisenred.net This can help in optimizing reaction parameters to control molecular weight, polydispersity, and monomer conversion.

Molecular Dynamics Simulations: Atomistic and coarse-grained molecular dynamics (MD) simulations can provide insights into the structure-property relationships of poly(this compound) and its derivatives. researchgate.netmdpi.commdpi.com These simulations can predict physical properties such as the glass transition temperature, mechanical modulus, and the conformation of the polymer chains, guiding the design of materials with desired characteristics. researchgate.net

DFT Studies: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the this compound monomer. rsc.orgmdpi.com This can aid in understanding its copolymerization behavior with other vinyl monomers and in designing efficient catalytic systems for its synthesis.

Scalability and Industrial Implementation of Sustainable Production Routes

The industrial viability of polymers derived from this compound hinges on the development of scalable and sustainable production methods.

Sustainable Feedstock: 10-Undecenoic acid is derived from castor oil, a renewable and non-food crop. mdpi.com This provides a sustainable starting point for the production of the vinyl ester monomer. revistapielarieincaltaminte.ro Further research into optimizing the extraction and conversion of castor oil to 10-undecenoic acid can enhance the sustainability of the entire value chain.

Techno-Economic Analysis (TEA): Conducting a thorough techno-economic analysis is crucial to evaluate the economic feasibility of large-scale production of this compound and its polymers. nih.govresearchgate.net This analysis would identify cost drivers and potential areas for process optimization to make these bio-based materials cost-competitive with their petroleum-based counterparts. mdpi.comscispace.com

Life Cycle Assessment (LCA): A comprehensive life cycle assessment will be necessary to quantify the environmental impact of producing and using polymers from this compound, from raw material extraction to end-of-life. researchgate.netgoogle.com This will provide a clear picture of its environmental footprint and guide the development of more sustainable production and recycling processes.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 10-undecenoic acid vinyl ester?

- Methodology :

- Acid-catalyzed esterification : React 10-undecenoic acid with vinyl alcohol or its derivatives using sulfuric acid as a catalyst. This method requires anhydrous conditions to avoid hydrolysis .

- Enzymatic synthesis : Utilize immobilized Candida antarctica lipase B (Novozym 435) for transesterification. Optimal conditions include solvent systems like dioxane/ethanol (70:30 v/v) and temperatures of 40–60°C, achieving high yields with minimal byproducts .

- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm ester formation.

Q. What safety precautions are necessary when handling this compound?

- Hazard mitigation :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation of vapors .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/alkalis and oxidizing agents to prevent decomposition .

- Spill management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

Q. How should researchers characterize the purity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR peaks (e.g., vinyl proton signals at δ 4.8–5.2 ppm) .

- Gas chromatography-mass spectrometry (GC-MS) : Use non-polar columns (e.g., DB-5) to determine purity (>98%) and identify impurities .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for scalability?

- Experimental design :

- Solvent selection : Test binary solvent systems (e.g., hexane:isopropanol) to enhance enzyme stability and reaction efficiency .

- Immobilization techniques : Compare enzyme carriers (e.g., acrylic resin vs. silica) to improve reusability (>10 cycles) .

Q. What strategies improve the bioactivity of this compound derivatives in cytotoxic assays?

- Structural modifications :

- Conjugate with phenolic acids (e.g., ferulic acid) via lipase-catalyzed esterification to enhance antioxidant capacity (IC50 values: 15–30 μM in DPPH assays) .

- Introduce thiol-ene click chemistry to create amphiphilic derivatives for targeted drug delivery .

Q. How do polymerization conditions affect the mechanical properties of bio-based polyesters derived from this compound?

- Polymer synthesis :

- Monomer design : Synthesize α,ω-diene esters (e.g., UDA) via thiol-ene reactions for crosslinkable polyesters .

- Catalyst selection : Test organocatalysts (e.g., p-toluenesulfonic acid) vs. enzymatic catalysts for controlled molecular weight (Mn = 10–50 kDa) .

Q. What are the challenges in analyzing environmental impacts of this compound degradation?

- Ecotoxicity testing :

- Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC50 > 10 mg/L) .

- Monitor decomposition products (e.g., CO2, H2O) via FTIR and GC-MS to confirm non-toxic breakdown .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。